molecular formula C13H10N4O2 B14948010 1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol

1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol

Cat. No.: B14948010
M. Wt: 254.24 g/mol
InChI Key: KXBJUFNADYAYCO-UHFFFAOYSA-N
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Description

1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol is a complex organic compound featuring a naphthol core linked to an oxadiazole ring through an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol typically involves the reaction of 2-naphthol with 4-amino-1,2,5-oxadiazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imino group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted naphthol derivatives.

Scientific Research Applications

1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities, with studies showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol involves its interaction with specific molecular targets. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in these actions include the induction of oxidative stress and the activation of apoptotic pathways.

Comparison with Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Comparison: Compared to similar compounds, 1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol stands out due to its unique naphthol core, which imparts distinct photophysical properties and enhances its potential as a fluorescent probe. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

1-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C13H10N4O2/c14-12-13(17-19-16-12)15-7-10-9-4-2-1-3-8(9)5-6-11(10)18/h1-7,18H,(H2,14,16)

InChI Key

KXBJUFNADYAYCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=NON=C3N)O

Origin of Product

United States

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